

RP-1664: A Technical Guide to a First-in-Class PLK4 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-1664 is a novel, orally bioavailable, and highly selective small-molecule inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] It represents a first-in-class therapeutic agent developed by Repare Therapeutics that has demonstrated potent anti-tumor activity in preclinical models. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with RP-1664. Detailed summaries of key experimental methodologies and visualizations of the relevant biological pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

RP-1664 was developed through structure-based optimization of the known PLK4 inhibitor, Centrinone B, to improve metabolic stability and oral bioavailability.[2]



Property	Value	Source
IUPAC Name	5-cyclopropyl-N2-(2,6-difluoro- 4-(methylsulfonyl)phenyl)-N2- methyl-6-(1-methyl-1H- imidazol-4-yl)-N4-(5-methyl- 1H-pyrazol-3-yl)pyrimidine-2,4- diamine	MedKoo Biosciences
CAS Number	2980682-00-4	MedKoo Biosciences
Chemical Formula	C23H24F2N8O2S	MedKoo Biosciences
Molecular Weight	514.56 g/mol	MedKoo Biosciences
Oral Bioavailability	Orally bioavailable	[3]

Mechanism of Action

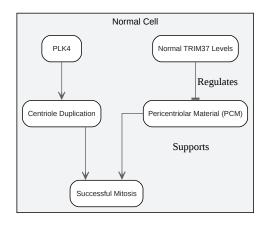
RP-1664 selectively inhibits the serine/threonine kinase PLK4, a master regulator of centriole duplication during the cell cycle.[3] The therapeutic strategy for **RP-1664** is rooted in the concept of synthetic lethality, specifically targeting tumors with high expression or amplification of the TRIM37 gene.[4]

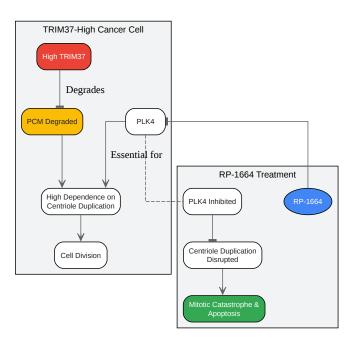
The PLK4/TRIM37 Synthetic Lethal Interaction:

Tripartite motif-containing protein 37 (TRIM37) is an E3 ubiquitin ligase that, when overexpressed in cancer cells, leads to the degradation of pericentriolar material. This makes the cancer cells highly dependent on PLK4 for centriole duplication and subsequent successful mitosis.[5] By inhibiting PLK4, **RP-1664** disrupts centriole biogenesis, leading to mitotic catastrophe and apoptosis specifically in these TRIM37-high cancer cells.[6][7][8]

Interestingly, the anti-tumor effect of **RP-1664** is bimodal. While high concentrations of the inhibitor lead to centriole loss, lower concentrations can induce centriole amplification.[9] Both of these outcomes result in mitotic errors and contribute to the hypersensitivity of cancer cells to the drug.[10]







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Caption: The synthetic lethal interaction between high TRIM37 expression and PLK4 inhibition by **RP-1664**.

Preclinical Activity In Vitro Studies

RP-1664 has demonstrated potent and selective inhibition of PLK4 and significant antiproliferative activity in various cancer cell lines, particularly those with high TRIM37 expression.



Assay	Cell Line	Result	Source
PLK4 Inhibition	-	IC50 = 1 nM	BioWorld
Anti-proliferation	CHP-134 (Neuroblastoma)	IC50 = 19 nM	BioWorld
Anti-proliferation	MCF-7 (Breast Cancer)	IC50 = 47 nM	BioWorld

In Vivo Studies

Oral administration of **RP-1664** has shown robust, dose-dependent anti-tumor activity in multiple xenograft models of TRIM37-high cancers, including breast cancer, non-small cell lung cancer, and neuroblastoma.[4]

Animal Model	Tumor Type	Dosing	Outcome	Source
Mouse Xenograft	CAL-14 (Triple- Negative Breast Cancer)	21 mg/kg, p.o.	Tumor inhibition	BioWorld
Mouse Xenograft	CHP-134 (Neuroblastoma)	600 ppm in chow (3 days on/4 off)	Tumor inhibition	BioWorld
Mouse Xenograft	CTG-3121 (NSCLC)	12.5 mg/kg, p.o.	113% Tumor Growth Inhibition (TGI)	BioWorld

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of **RP-1664**, based on publicly available information.

Cell Culture and Proliferation Assays

 Cell Lines: A variety of human cancer cell lines, including those with known TRIM37 amplification (e.g., MCF-7, CHP-134) and without, are used.



- Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI) supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a 5% CO2 incubator.
- Proliferation Assays: Cell viability is assessed using standard methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, after a defined period of exposure to a concentration range of RP-1664. IC50 values are calculated from the dose-response curves.

Western Blotting

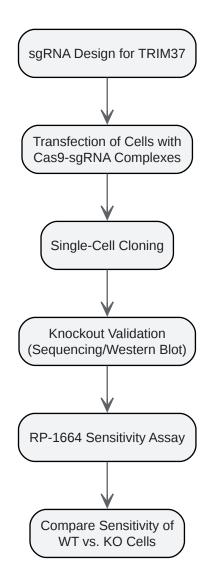
- Objective: To confirm the on-target effect of RP-1664 by assessing the stabilization of PLK4 protein levels.
- Methodology:
 - Cells are treated with varying concentrations of RP-1664 for a specified time.
 - Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
 - Proteins are transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against PLK4 and a loading control (e.g., β-actin).
 - After washing, the membrane is incubated with a secondary antibody.
 - Protein bands are visualized using an appropriate detection system.

CRISPR/Cas9-Mediated Gene Knockout

- Objective: To validate the synthetic lethal interaction between PLK4 and TRIM37.
- Methodology:



- sgRNAs targeting the TRIM37 gene are designed.
- Cells are transfected with Cas9-sgRNA ribonucleoprotein complexes.
- Single-cell clones are isolated and expanded.
- Gene knockout is confirmed by sequencing and/or Western blotting.
- The sensitivity of knockout and wild-type cells to **RP-1664** is then compared.



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Caption: Workflow for CRISPR/Cas9-mediated validation of the PLK4-TRIM37 synthetic lethality.



In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of RP-1664 in a living organism.
- Methodology:
 - Human cancer cells (e.g., TRIM37-high cell lines) are implanted subcutaneously into immunocompromised mice.
 - Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
 - RP-1664 is administered orally at various doses and schedules.
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., IHC for PLK4).

Clinical Development

RP-1664 is currently being evaluated in a Phase 1 clinical trial (NCT06232408) for the treatment of advanced solid tumors.[11] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **RP-1664** in patients with TRIM37-high solid tumors.

Conclusion

RP-1664 is a promising, first-in-class, oral PLK4 inhibitor with a clear mechanism of action rooted in the synthetic lethal relationship with TRIM37 amplification. Its potent preclinical antitumor activity in TRIM37-high cancer models supports its ongoing clinical development as a novel precision oncology therapeutic. The data and methodologies presented in this guide provide a solid foundation for researchers and clinicians interested in the further investigation and potential application of **RP-1664**.



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